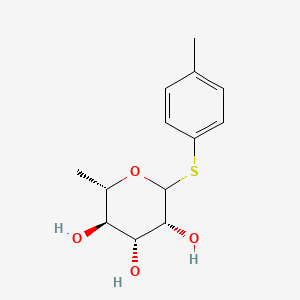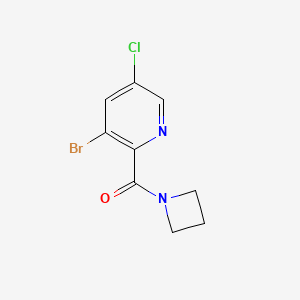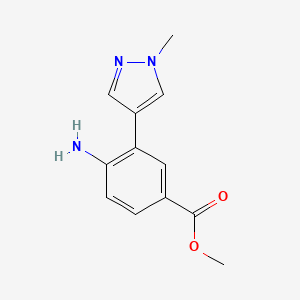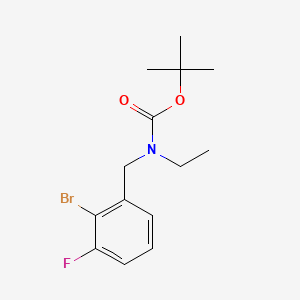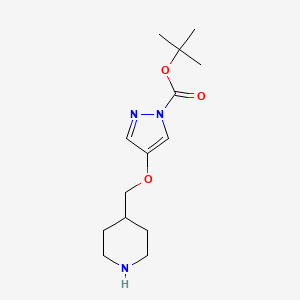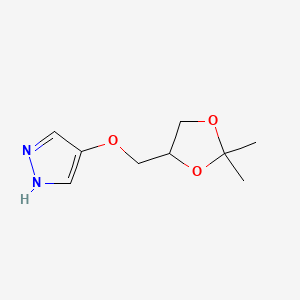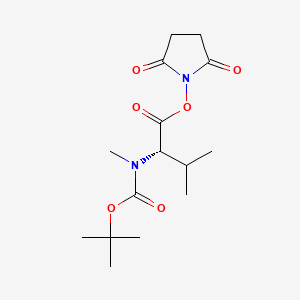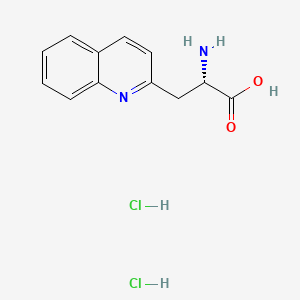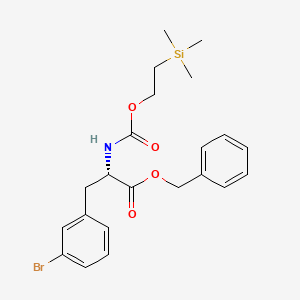
(S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde, benzylamine, and (S)-2-aminopropanoic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea, often in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used in studies to understand enzyme inhibition mechanisms due to its specific structural features.
Protein-Ligand Interactions: Helps in studying interactions between proteins and small molecules.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Diagnostic Agents: May be used in the development of diagnostic agents due to its unique structural properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in these interactions, often leading to enantioselective binding. The bromophenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
®-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate: The enantiomer of the compound, which may have different biological activities.
Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate: The racemic mixture, which lacks the enantioselectivity of the (S)-enantiomer.
Uniqueness
The (S)-enantiomer is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its ®-enantiomer or racemic mixture. This makes it particularly valuable in applications requiring high enantioselectivity, such as in drug development and asymmetric synthesis.
属性
IUPAC Name |
benzyl (2S)-3-(3-bromophenyl)-2-(2-trimethylsilylethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO4Si/c1-29(2,3)13-12-27-22(26)24-20(15-18-10-7-11-19(23)14-18)21(25)28-16-17-8-5-4-6-9-17/h4-11,14,20H,12-13,15-16H2,1-3H3,(H,24,26)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMSVHGURPRON-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
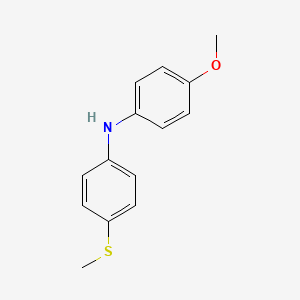
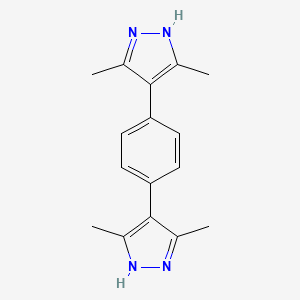
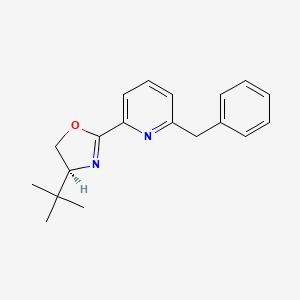
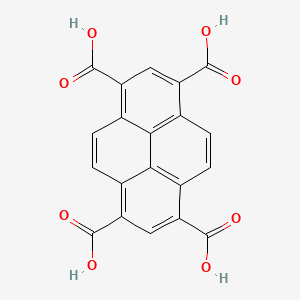
![(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196446.png)
